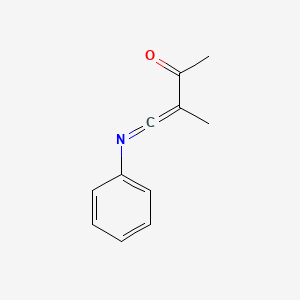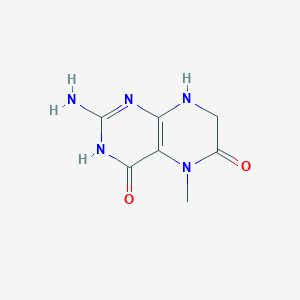
2-Amino-5-methyl-1,5,7,8-tetrahydropteridine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-methyl-1,5,7,8-tetrahydropteridine-4,6-dione is a chemical compound with the molecular formula C6H7N5O2 and a molecular weight of 181.15 g/mol . It is found in urine samples and is also present in human macrophage and monocyte cell lines . This compound is known to inhibit tyrosinase activity and reacts with light at neutral pH, emitting light with a wavelength of 450 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-1,5,7,8-tetrahydropteridine-4,6-dione involves several steps, typically starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-methyl-1,5,7,8-tetrahydropteridine-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the pteridine ring system, potentially leading to different derivatives.
Substitution: Substitution reactions can occur at the amino or methyl groups, leading to a variety of substituted pteridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid derivatives, while substitution reactions can yield a variety of substituted pteridines .
Aplicaciones Científicas De Investigación
2-Amino-5-methyl-1,5,7,8-tetrahydropteridine-4,6-dione has several scientific research applications, including:
Chemistry: It is used as a reference standard in various analytical techniques.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-methyl-1,5,7,8-tetrahydropteridine-4,6-dione involves its interaction with tyrosinase, an enzyme involved in melanin synthesis. . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,5,7,8-tetrahydropteridine-4,6-dione: Similar in structure but lacks the methyl group at the 5-position.
2-Amino-6,7-dimethyl-4-hydroxy-5,6,7,8-tetrahydropteridine: Contains additional methyl groups and a hydroxyl group, leading to different chemical properties.
Uniqueness
2-Amino-5-methyl-1,5,7,8-tetrahydropteridine-4,6-dione is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity.
Propiedades
Número CAS |
52296-11-4 |
|---|---|
Fórmula molecular |
C7H9N5O2 |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
2-amino-5-methyl-7,8-dihydro-3H-pteridine-4,6-dione |
InChI |
InChI=1S/C7H9N5O2/c1-12-3(13)2-9-5-4(12)6(14)11-7(8)10-5/h2H2,1H3,(H4,8,9,10,11,14) |
Clave InChI |
IJOVBLVRJBNKLM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CNC2=C1C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


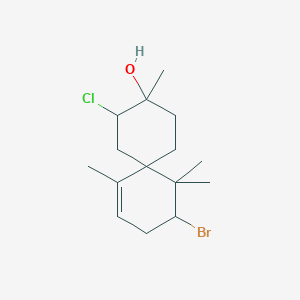
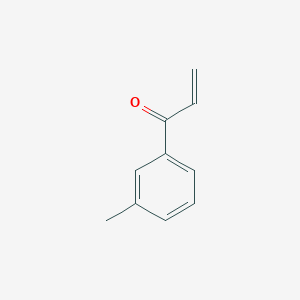
![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
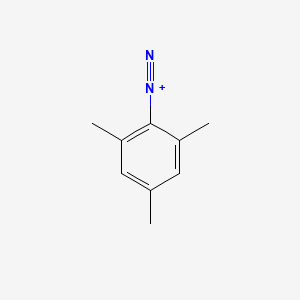
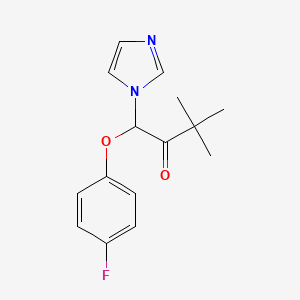
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
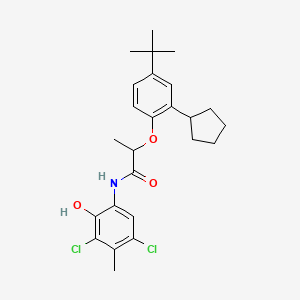
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)
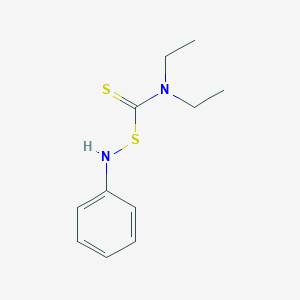
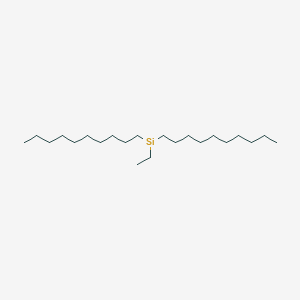
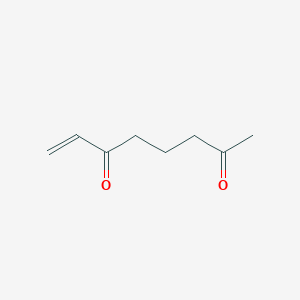
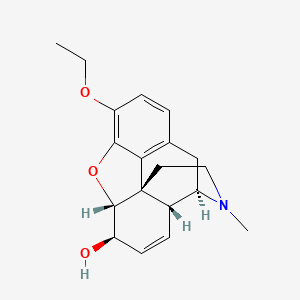
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
